molecular formula C8H7BrClNO3 B596227 Methyl 5-bromo-3-chloro-6-methoxypicolinate CAS No. 1256788-33-6

Methyl 5-bromo-3-chloro-6-methoxypicolinate

Cat. No.: B596227
CAS No.: 1256788-33-6
M. Wt: 280.502
InChI Key: MOTMOSIDQFBDHJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-chloro-6-methoxypicolinate: is an organic compound with the molecular formula C8H7BrClNO3 It is a derivative of picolinic acid and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-chloro-6-methoxypicolinate typically involves the bromination and chlorination of a methoxypicolinate precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-chloro-6-methoxypicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: Methyl 5-bromo-3-chloro-6-methoxypicolinate is used as a building block in organic synthesis. It is valuable for the preparation of complex molecules and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-chloro-6-methoxypicolinate involves its interaction with molecular targets through its halogen and methoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity to specific targets. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to its overall biological and chemical activity.

Comparison with Similar Compounds

  • Methyl 5-bromo-3-methoxypicolinate
  • Methyl 5-chloro-3-methoxypicolinate
  • Methyl 5-bromo-6-chloronicotinate

Comparison: Methyl 5-bromo-3-chloro-6-methoxypicolinate is unique due to the simultaneous presence of bromine, chlorine, and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds with fewer or different substituents.

Properties

IUPAC Name

methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTMOSIDQFBDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)C(=O)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721420
Record name Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-33-6
Record name Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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